![molecular formula C11H8BrClOS B1273079 2-溴-1-(5-氯-3-甲基苯并[b]噻吩-2-基)乙酮 CAS No. 175203-97-1](/img/structure/B1273079.png)

2-溴-1-(5-氯-3-甲基苯并[b]噻吩-2-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

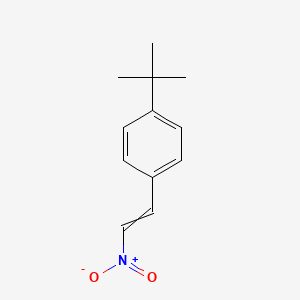

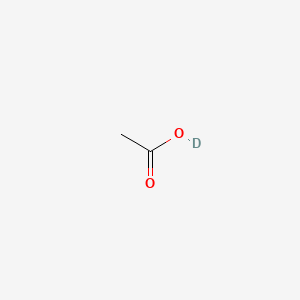

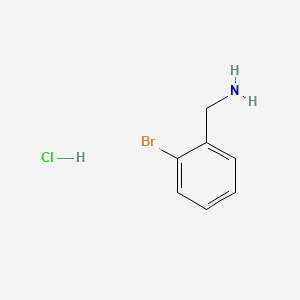

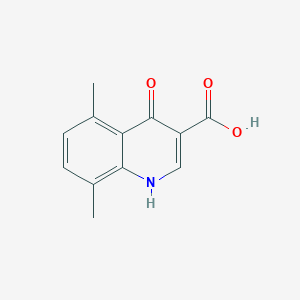

The compound "2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one" is a brominated and chlorinated organic molecule that contains a benzo[b]thiophene moiety. This structure is of interest due to the potential pharmacological activities associated with benzo[b]thiophene derivatives, as well as their relevance in materials science for their electronic properties.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives can involve intramolecular cyclization reactions, as demonstrated in the preparation of 1-arylbenzo[b]thiophenium salts through bromine-induced cyclization of [o-(arylthio)phenyl]ethenes . Additionally, cyclization of substituted acetones has been used to produce chloro- and bromo-3-methylbenzo[b]thiophens . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives is characterized by the presence of a sulfur atom within a five-membered ring fused to a benzene ring. The bond lengths and angles around the sulfur atom are crucial for the stability and reactivity of these compounds . The molecular structure of related compounds has been determined using X-ray crystallography, which provides precise geometrical parameters .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo various substitution reactions, including bromination and nitration. The position of substituents on the benzo[b]thiophene ring influences the outcome of these reactions, as seen in the selective formation of tribromo- and nitro-derivatives . The reactivity of the bromo and chloro substituents in the target compound would likely follow similar patterns, allowing for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure and substituents. The presence of halogen atoms can affect the compound's polarity, boiling point, and solubility. The electronic properties, such as HOMO-LUMO gaps, can be analyzed using computational methods to predict the charge transfer within the molecule . These properties are essential for understanding the compound's behavior in different environments and potential applications in materials science or pharmaceuticals.

科学研究应用

化学合成和聚合

- 该化合物及其衍生物被用于化学合成。已经开发了一种使用1-(2-氯-5-硝基苯基)乙酮合成3-氨基苯并[b]噻吩的方法,该化合物在结构上类似于2-溴-1-(5-氯-3-甲基苯并[b]噻吩-2-基)乙酮。这个过程涉及一个简单而高效的一锅合成(Androsov et al., 2010)。此外,从二苯并噻吩衍生的含硫C1对称的金属环戊二烯已被合成用于高分子量聚丙烯塑料(Deisenhofer et al., 2003)。

有机化学和催化剂开发

- 在有机化学中,对与苯并[b]噻吩密切相关的叔烷基羰基二硫酸酯的电还原进行了研究,以了解反应途径和产物形成(Voss & Dannat, 2015)。此外,该化合物的类似物被用于环化反应,以构建融合的苯并噻吩[3,2-b]吡啶和苯并[4,5]噻吩[3,2-b]吡啶,突显了其在合成复杂有机分子中的重要性(Zeng et al., 2019)。

材料科学和结构分析

- 该化合物的溴和苯并[b]噻吩组分在各种材料的合成和性质研究中起着关键作用。例如,在五元杂环烃的卤代衍生物与液氨中的钾酰胺反应中,卤素迁移的反应机制进行了研究,为溴迁移和反应机制提供了见解(Bie et al., 2010)。

药理学和生物活性

- 苯并[b]噻吩的衍生物已被合成并评估其生物活性。例如,新的2-取代6-溴-3-甲基噻唑并[3,2-a]-苯并咪唑衍生物显示出强大的免疫抑制、免疫刺激和细胞毒活性(Abdel‐Aziz et al., 2011)。同样,已合成并评估了四唑衍生物作为胆碱酯酶抑制剂,这在神经退行性疾病的背景下具有重要意义(Mohsen et al., 2014)。

安全和危害

属性

IUPAC Name |

2-bromo-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrClOS/c1-6-8-4-7(13)2-3-10(8)15-11(6)9(14)5-12/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNULIMIUQEVFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C=C(C=C2)Cl)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381583 |

Source

|

| Record name | 2-Bromo-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one | |

CAS RN |

175203-97-1 |

Source

|

| Record name | 2-Bromo-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)